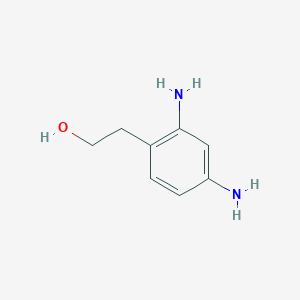
4-(2-Hydroxyethyl)-m-phenylenediamine
説明
4-(2-Hydroxyethyl)-m-phenylenediamine, also known as HEPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of m-phenylenediamine, which is a common organic compound used in the production of dyes, polymers, and other industrial materials. HEPD has shown great potential in various research fields, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-m-phenylenediamine is based on its ability to chelate metal ions and form stable complexes. The resulting metal complexes can then participate in various chemical reactions such as oxidation, reduction, and hydrolysis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals and prevent oxidative damage.
生化学的および生理学的効果
4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as tyrosinase, which is involved in melanin synthesis. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been shown to possess antimicrobial activity against various bacteria and fungi. In addition, 4-(2-Hydroxyethyl)-m-phenylenediamine has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
実験室実験の利点と制限
4-(2-Hydroxyethyl)-m-phenylenediamine has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. 4-(2-Hydroxyethyl)-m-phenylenediamine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-(2-Hydroxyethyl)-m-phenylenediamine has some limitations, including its potential toxicity and the need for proper handling and disposal. Researchers should take appropriate precautions when working with 4-(2-Hydroxyethyl)-m-phenylenediamine to ensure their safety and minimize the risk of environmental contamination.
将来の方向性
4-(2-Hydroxyethyl)-m-phenylenediamine has shown great potential in various research fields, and there are several future directions that could be explored. One area of interest is the development of 4-(2-Hydroxyethyl)-m-phenylenediamine-based metal complexes for use in catalysis and sensing applications. Another potential direction is the synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine derivatives with improved properties such as higher selectivity and lower toxicity. Additionally, 4-(2-Hydroxyethyl)-m-phenylenediamine could be used as a ligand in the synthesis of new MOFs with enhanced properties for gas storage, separation, and catalysis. Overall, 4-(2-Hydroxyethyl)-m-phenylenediamine is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 4-(2-Hydroxyethyl)-m-phenylenediamine involves the reaction of m-phenylenediamine with ethylene oxide. The process is carried out under controlled conditions, and the resulting product is purified through various techniques such as recrystallization and column chromatography. The purity and yield of 4-(2-Hydroxyethyl)-m-phenylenediamine can be improved by optimizing the reaction parameters and purification methods.
科学的研究の応用
4-(2-Hydroxyethyl)-m-phenylenediamine has been extensively used in scientific research for its ability to form stable complexes with metal ions such as copper, iron, and nickel. These metal complexes have been shown to possess unique catalytic and redox properties, which make them useful in various applications such as oxidation reactions, electrochemistry, and sensing. 4-(2-Hydroxyethyl)-m-phenylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
2-(2,4-diaminophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSUEWNKVODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436215 | |
| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-m-phenylenediamine | |
CAS RN |
14572-93-1 | |
| Record name | 2-(2,4-Diaminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



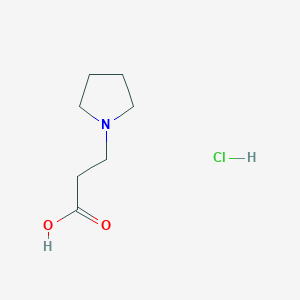
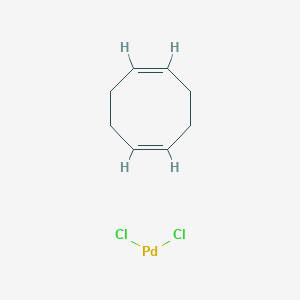
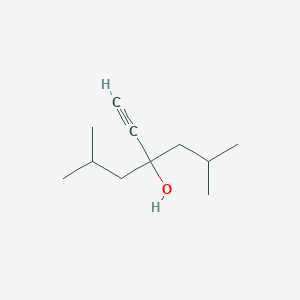
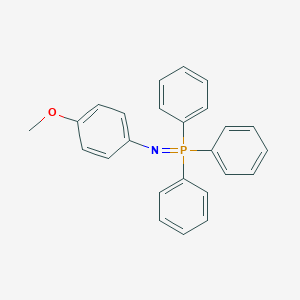
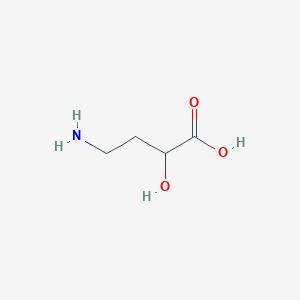
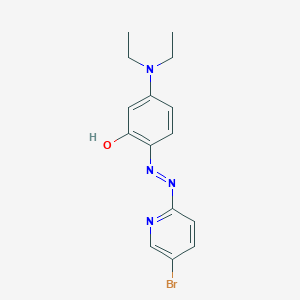
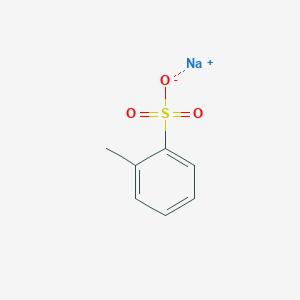
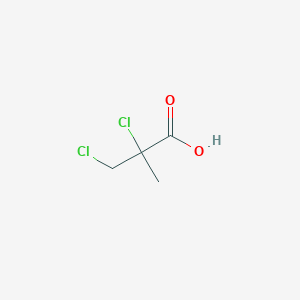
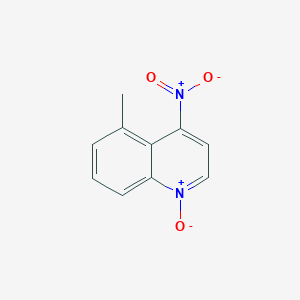
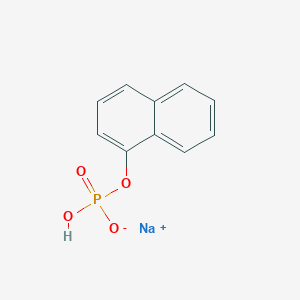
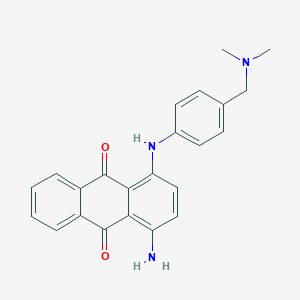
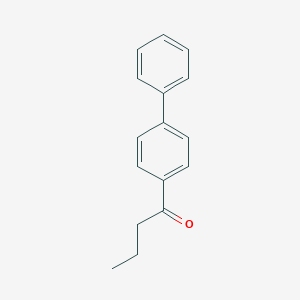

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)